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molecular formula C10H14N2O2 B8355944 N'-Hydroxy-N-(1-methylethyl)-N-phenylurea

N'-Hydroxy-N-(1-methylethyl)-N-phenylurea

Cat. No. B8355944
M. Wt: 194.23 g/mol
InChI Key: SPLRGERUTJSXAG-UHFFFAOYSA-N
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Patent
US06737383B1

Procedure details

A solution, of 50% aqueous hydroxylamine (16.8 g, 0.25 mol) was added dropwise to a solution of (1-methylethyl)phenylcarbamic chloride (20.0 g, 0.1 mol) in 200 mL of THF in an ice bath so that the reaction temperature was kept below 30° C. Precipitate began to form halfway through the addition. The resulting slurry was stirred overnight. The mixture was filtered, and the solids collected were first washed with water and then with hexane/ether. After air-drying, 14.56 g of the title compound was obtained. Its structure was confirmed by an analysis of the NMR spectra. The filtrate was stripped down to afford a residue which was washed sequentially with 1N HCl, water and hexane/ether to yield a second crop of the title compound (5.38 g) melting at 165-166° C. The combined yield was 100%.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[CH3:3][CH:4]([N:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:7](Cl)=[O:8])[CH3:5]>C1COCC1>[OH:2][NH:1][C:7](=[O:8])[N:6]([CH:4]([CH3:5])[CH3:3])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NO
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)N(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 30° C
CUSTOM
Type
CUSTOM
Details
to form halfway
ADDITION
Type
ADDITION
Details
through the addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solids collected
WASH
Type
WASH
Details
were first washed with water
CUSTOM
Type
CUSTOM
Details
After air-drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ONC(N(C1=CC=CC=C1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.56 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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